molecular formula C34H32CuN4O7 B15341036 Copper chlorophyllin B CAS No. 28777-01-7

Copper chlorophyllin B

Cat. No.: B15341036
CAS No.: 28777-01-7
M. Wt: 672.2 g/mol
InChI Key: PMSPRUFMVFJXFR-XMOCYDBPSA-L
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Description

Copper chlorophyllin B is a semi-synthetic derivative of the natural green pigment chlorophyll. It is created by replacing the magnesium ion in chlorophyll with a copper ion, resulting in a more stable compound that retains the green color. This compound is known for its greater hydrophilicity, tinctorial power, and higher stability towards acid and light compared to natural chlorophyll .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper chlorophyllin B is synthesized through the saponification of chlorophyll extracted from plant materials such as grass, lucerne, and nettle. The saponification process removes the methyl and cyclophytol ester groups and may partially cleave the pentenyl ring. After saponification, copper is added to the purified chlorophyllins, and the acid groups are neutralized to form the salts of potassium and/or sodium .

Industrial Production Methods: In industrial settings, chlorophyll is extracted using solvents such as acetone, ethanol, and hexane. The extracted chlorophyll undergoes saponification in an alkaline medium, followed by the addition of copper to replace the magnesium ion. The resulting this compound is then purified and dried to obtain a dark green to blue/black powder or a dark green solution .

Chemical Reactions Analysis

Types of Reactions: Copper chlorophyllin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can occur with reducing agents like sodium borohydride.

    Substitution: Substitution reactions can involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as copper chlorin e4, copper chlorin e6, and copper pheophorbide a .

Scientific Research Applications

Copper chlorophyllin B has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its greater stability, hydrophilicity, and tinctorial power compared to natural chlorophylls. Its ability to form tight molecular complexes with carcinogenic chemicals and its wide range of applications in various fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

28777-01-7

Molecular Formula

C34H32CuN4O7

Molecular Weight

672.2 g/mol

IUPAC Name

copper;(8Z,17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-18,24-dihydro-17H-porphyrin-2-carboxylate

InChI

InChI=1S/C34H34N4O7.Cu/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20,37,39H,1,7-10H2,2-5H3,(H,40,41)(H,42,43)(H,44,45);/q;+2/p-2/b22-14-,24-11?,25-12?,26-13?,32-21?;/t16-,20-;/m0./s1

InChI Key

PMSPRUFMVFJXFR-XMOCYDBPSA-L

Isomeric SMILES

CCC\1=C2C=C3C(=C(C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=CC(=N2)/C1=C\[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2]

Canonical SMILES

CCC1=C2C=C3C(=C(C(=N3)C(=C4C(C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2]

Origin of Product

United States

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